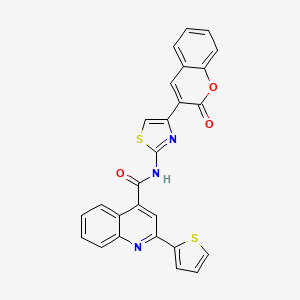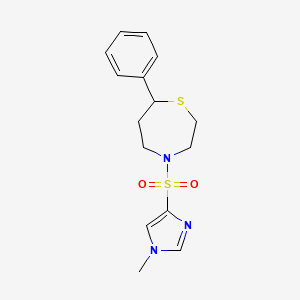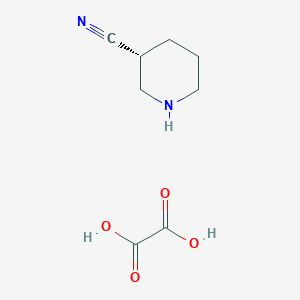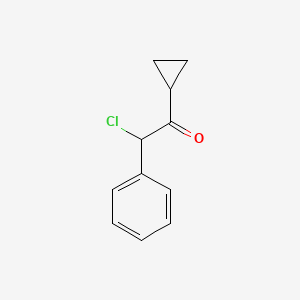
4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole, also known as BPT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. BPT belongs to the class of thiazole derivatives, which have been reported to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole is not fully understood. However, several studies have suggested that 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole exerts its biological activities by targeting specific proteins and enzymes in the cell. 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole has been shown to inhibit the activity of several kinases, including AKT and ERK, which are involved in the regulation of cell survival and proliferation. 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole has also been reported to inhibit the activity of DNA topoisomerase II, which is involved in the regulation of DNA replication and transcription.
Biochemical and Physiological Effects:
4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole has been reported to exhibit several biochemical and physiological effects. 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole has also been reported to inhibit the growth of cancer cells by arresting the cell cycle and inhibiting DNA replication. Moreover, 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole has been reported to exhibit antifungal and antiviral activities by targeting specific enzymes and proteins in the cell.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole in lab experiments is its potential as a therapeutic agent for the treatment of cancer, fungal, and viral infections. 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole has been shown to exhibit high potency against cancer cells and has a low toxicity profile. However, one of the limitations of using 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
Several future directions can be explored in the field of 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole research. One of the future directions is the development of new analogs of 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole with improved solubility and bioavailability. Moreover, the potential of 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole as a therapeutic agent for the treatment of other diseases, such as Alzheimer's and Parkinson's disease, can be explored. Additionally, the mechanism of action of 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole can be further elucidated to understand its biological activities better. Finally, the potential of 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole as a drug delivery system for targeted drug delivery can be explored.
Conclusion:
In conclusion, 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole exhibits a wide range of biological activities, including anticancer, antifungal, and antiviral activities. The synthesis method of 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole has been extensively studied, and several modifications have been reported to improve the yield and purity of the product. Although 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole has several advantages as a therapeutic agent, its low solubility in water is a significant limitation. Several future directions can be explored in the field of 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole research, including the development of new analogs, exploring its potential as a drug delivery system, and understanding its mechanism of action better.
Méthodes De Synthèse
The synthesis of 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole involves the reaction of 4-bromobenzaldehyde with thiourea and piperidine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole. The synthesis method of 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole has been extensively studied, and several modifications have been reported to improve the yield and purity of the product.
Applications De Recherche Scientifique
4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole has been reported to exhibit a wide range of biological activities, including anticancer, antifungal, and antiviral activities. Several studies have reported the potential of 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole as a therapeutic agent for the treatment of cancer. 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole has been shown to induce apoptosis in cancer cells by targeting the mitochondrial pathway. Moreover, 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole has been reported to inhibit the growth of cancer cells by targeting the cell cycle and DNA replication. 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole has also been reported to exhibit antifungal and antiviral activities, making it a potential candidate for the development of new antifungal and antiviral drugs.
Propriétés
IUPAC Name |
4-(4-bromophenyl)-2-piperidin-1-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2S/c15-12-6-4-11(5-7-12)13-10-18-14(16-13)17-8-2-1-3-9-17/h4-7,10H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJVABPZQNPRLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 7-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2939334.png)
![Methyl 3-[1-(3-methoxy-3-oxopropyl)cyclopropyl]propanoate](/img/structure/B2939335.png)
![N-(pyridin-2-ylmethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B2939336.png)



![7-cinnamyl-1-isopropyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2939342.png)


![N-(4-ethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2939347.png)

![5-((3,4-Difluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2939350.png)
